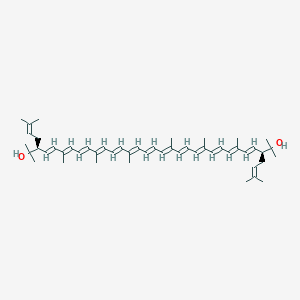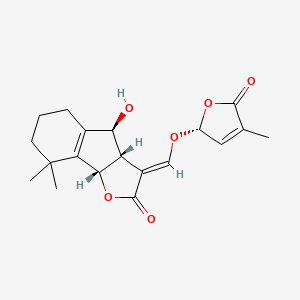
Orobanchol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Orobanchol is a natural product found in Pisum sativum, Trifolium pratense, and other organisms with data available.
Scientific Research Applications
Germination Stimulant for Parasitic Plants
Orobanchol has been identified as a seed germination stimulant for various parasitic plants such as Orobanche minor (clover broomrape) and Striga asiatica (witchweed). The structure and synthesis of orobanchol have been key areas of research, highlighting its role in the germination of these parasitic weeds (Matsui et al., 1999); (Yokota et al., 1998).
Strigolactone Biosynthesis
Orobanchol is a key molecule in the study of strigolactone biosynthesis, a class of phytohormones. Research has focused on understanding the enzymes involved in its synthesis, such as cytochrome P450 CYP722C, which catalyzes the direct conversion of carlactonoic acid to orobanchol, and its impact on plant development (Wakabayashi et al., 2019); (Wakabayashi et al., 2022).
Analysis and Quantification in Plants
High-performance liquid chromatography/tandem mass spectrometry has been employed for the analysis and quantification of orobanchol. This method is crucial for understanding the production and exudation of orobanchol in plants like red clover (Sato et al., 2003).
Role in Plant Growth and Development
Orobanchol is involved in various aspects of plant growth and development. Its presence in root exudates and its role as a signaling molecule in the rhizosphere, especially under phosphate deficiency, indicates its importance in plant-environment interactions. Studies have shown that orobanchol can be transported through the xylem and plays a key role in shoot architectural responses to phosphate deficiency (Kohlen et al., 2010).
Potential Agricultural Applications
The understanding of orobanchol's role in stimulating parasitic plant germination has led to research into its potential application in controlling parasitic weeds through the concept of suicidal germination. This method involves using orobanchol to induce germination of parasitic seeds in the absence of a host, leading to their death due to lack of nutrients (Zwanenburg et al., 2015).
properties
Molecular Formula |
C19H22O6 |
|---|---|
Molecular Weight |
346.4 g/mol |
IUPAC Name |
(3E,3aS,4S,8bS)-4-hydroxy-8,8-dimethyl-3-[[(2R)-4-methyl-5-oxo-2H-furan-2-yl]oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |
InChI |
InChI=1S/C19H22O6/c1-9-7-12(24-17(9)21)23-8-11-13-15(20)10-5-4-6-19(2,3)14(10)16(13)25-18(11)22/h7-8,12-13,15-16,20H,4-6H2,1-3H3/b11-8+/t12-,13+,15-,16+/m1/s1 |
InChI Key |
CDBBMEYPRMUMTR-RZXXLYMMSA-N |
Isomeric SMILES |
CC1=C[C@@H](OC1=O)O/C=C/2\[C@H]3[C@@H](C4=C([C@H]3OC2=O)C(CCC4)(C)C)O |
Canonical SMILES |
CC1=CC(OC1=O)OC=C2C3C(C4=C(C3OC2=O)C(CCC4)(C)C)O |
synonyms |
2'-epi-orobanchol orobanchol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



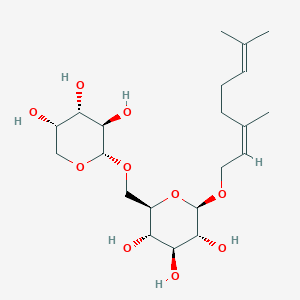
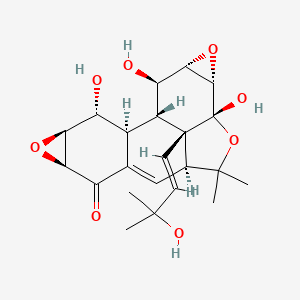
![(4Z,10E,12E,14E)-6,28-Dihydroxy-16-methoxy-5,7-dimethyl-18,24-dioxo-22-thia-19,25-diazatricyclo[18.7.1.0(21,26)]octacosa-1(28),4,10,12,14,20,26-heptaen-8-yl 1-[(1-cyclohexen-1-ylcarbonyl)amino]cyclopropanecarboxylate](/img/structure/B1246069.png)
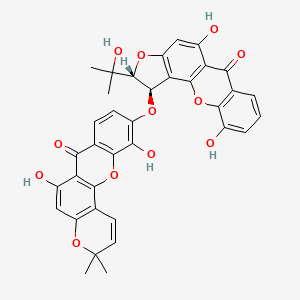

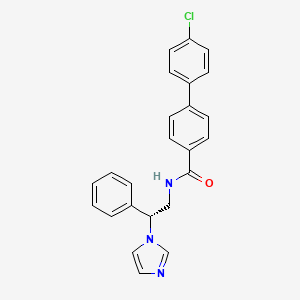
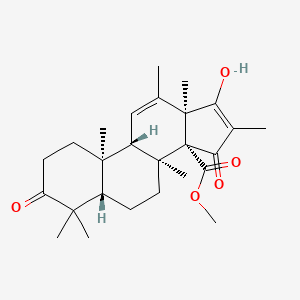


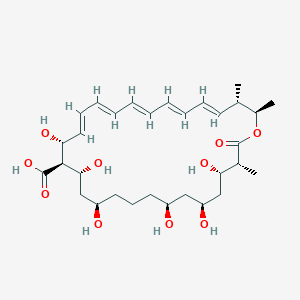
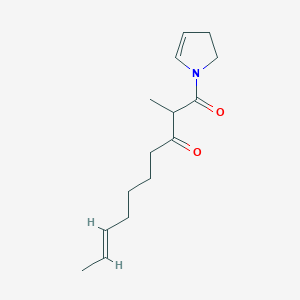
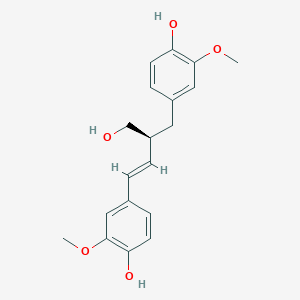
![Calixresorc[4]arene](/img/structure/B1246087.png)
